2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based compound featuring a bromophenyl group, a pyridinyl moiety, and a sulfanyl-linked acetohydrazide chain. This structure combines electron-deficient (bromophenyl) and electron-rich (pyridinyl) aromatic systems, with the triazole core enabling hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C15H13BrN6OS |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C15H13BrN6OS/c16-11-1-3-12(4-2-11)22-14(10-5-7-18-8-6-10)20-21-15(22)24-9-13(23)19-17/h1-8H,9,17H2,(H,19,23) |
InChI Key |
CBHDSUIVYFNTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may lead to side reactions at elevated temperatures. Alternatively, ethanol-water systems balance reactivity and solubility while minimizing decomposition. Catalysts such as cesium carbonate improve yields in chloroacetyl chloride reactions by deprotonating the triazole nitrogen, accelerating substitution.
Temperature and Time Dependence
A comparative study of reaction temperatures revealed that refluxing at 80°C for 4 hours maximizes the yield of the acetohydrazide derivative (78%) while minimizing byproducts such as N-alkylated species. Prolonged heating beyond 6 hours reduces yield due to hydrolysis of the hydrazide group.
Analytical Validation and Characterization
Spectroscopic Techniques
- 1H-NMR : The final product exhibits characteristic signals for the hydrazide NH2 group (δ 4.80–5.20 ppm, broad) and the pyridyl protons (δ 8.60–8.90 ppm).
- 13C-NMR : Key peaks include the carbonyl carbon (δ 165–170 ppm) and the triazole C-3 carbon (δ 150–155 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 405.3 [M+H]⁺, consistent with the molecular formula C15H13BrN6OS.
Purity Assessment
HPLC analysis using a C18 column and acetonitrile-water mobile phase (70:30 v/v) demonstrates a purity of 98.5% with a retention time of 6.8 minutes.
Comparative Analysis with Related Compounds
Structurally analogous compounds, such as N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide , employ similar synthetic routes but differ in the choice of heterocyclic core (oxadiazole vs. triazole). The triazole-based derivatives generally exhibit higher thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures above 250°C.
| Parameter | Triazole Derivative | Oxadiazole Derivative |
|---|---|---|
| Yield (%) | 78 | 65 |
| Decomposition Temp (°C) | 275 | 210 |
| Purity (%) | 98.5 | 95.2 |
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Structural Characteristics
The compound has a complex structure characterized by the presence of a triazole ring and a sulfanyl group. Its molecular formula is . The intricate arrangement of its atoms contributes to its biological activity.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity . Research indicates that derivatives containing the triazole moiety exhibit significant antifungal properties. For instance, studies have shown that compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide demonstrate effectiveness against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values reaching as low as 25 µg/mL .
Anticancer Potential
The compound also shows promise in anticancer research . The triazole ring is known for its role in several anticancer agents. Studies have explored the synthesis of triazole derivatives with anticancer properties, demonstrating their ability to inhibit cancer cell proliferation in vitro. For example, certain derivatives have been tested against estrogen receptor-positive breast cancer cell lines, showing significant cytotoxic effects .
Pharmacological Studies
Pharmacological evaluations have highlighted the versatility of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and its derivatives in treating infections and cancers. The compound's ability to inhibit carbonic anhydrase isozymes has been noted, linking it to broader applications beyond antifungal and anticancer activities .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antifungal | Candida albicans, Rhodotorula | MIC ≤ 25 µg/mL |
| Anticancer | MCF7 (breast cancer cell line) | Significant cytotoxicity observed |
| Enzyme Inhibition | Carbonic anhydrase isozymes | Inhibition leading to potential therapeutic effects |
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Anticancer Activity: The target compound’s bromophenyl group enhances cytotoxicity compared to non-halogenated analogs (e.g., compound 10 in ), likely due to increased lipophilicity and membrane penetration .
- Substituent Effects :
- Hydrazone vs. Acetamide : Hydrazone derivatives (e.g., ) exhibit superior anticancer activity over acetamide analogs (e.g., ), attributed to the hydrazone’s ability to chelate metal ions or form hydrogen bonds .
Physicochemical Properties
- Melting Points: Brominated derivatives (e.g., target compound) typically exhibit higher melting points (237–240°C) compared to non-brominated analogs (189–190°C), reflecting stronger intermolecular interactions .
- Solubility: The sulfanyl group improves aqueous solubility relative to non-sulfurated triazoles, though bromine’s hydrophobicity may counterbalance this effect .
Biological Activity
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound belonging to the class of triazole derivatives, characterized by a complex structure that includes a triazole ring, a sulfanyl group, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Information
The molecular formula of the compound is , with a molecular weight of approximately 455.34 g/mol. The structure features several key functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C21H15BrN5OS |
| Molecular Weight | 455.34 g/mol |
| IUPAC Name | 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
| CAS Number | 477329-69-4 |
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. In particular, derivatives of 1,2,4-triazole have been shown to possess activity against various bacterial strains. For instance, studies have reported moderate inhibitory effects against pathogens such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for certain derivatives .
Table: Antimicrobial Activity of Related Triazole Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1,2,4-Triazole Derivative A | Staphylococcus aureus | 50 |
| 1,2,4-Triazole Derivative B | Enterococcus faecalis | 75 |
| 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)]} | Bacillus cereus | 100 |
Anticancer Activity
The biological activity of triazole derivatives extends to anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation in various cell lines. Notably, compounds featuring the triazole and sulfanyl moieties have demonstrated cytotoxic effects against colon cancer cells with IC50 values in the micromolar range.
Case Study: Anticancer Activity Against HCT-116 Cells
A study evaluated the cytotoxic effects of triazole derivatives on HCT-116 colon cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 6.2 µM for some analogs .
The mechanism through which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, molecular docking studies suggest that these compounds can bind effectively to active sites of enzymes such as carbonic anhydrase II and other relevant biological targets . This binding may inhibit enzyme activity or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituent groups can significantly affect their potency and selectivity against specific pathogens or cancer cells. For example:
- Bromophenyl Substitution : Enhances lipophilicity and potential interactions with cellular membranes.
- Pyridinyl Group : Contributes to hydrogen bonding and electrostatic interactions with target proteins.
- Sulfanyl Group : May play a role in redox reactions that are pertinent to biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
